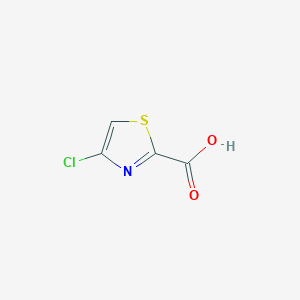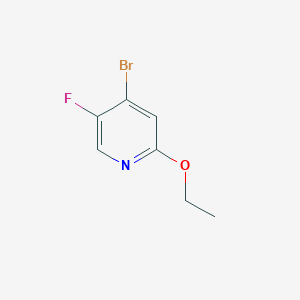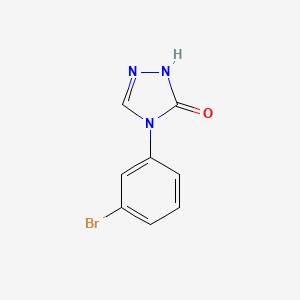
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine, or 2BC5TP, is an organic compound with a molecular formula of C5H4BrClF3N and a molecular weight of 214.45 g/mol. It is a colorless liquid with a pungent odor, and is a derivative of pyridine. 2BC5TP is used in a variety of scientific applications, including synthesis and biological research.
Applications De Recherche Scientifique
Synthesis and Application in Pharmaceuticals and Agrochemicals
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine is utilized in the synthesis of various compounds. Its application is significant in the pharmaceutical and agrochemical industries, especially in the production of herbicides. It is an intermediate in various synthetic processes due to its reactive halogen and trifluoromethyl groups (Li Zheng-xiong, 2004).
Spectroscopic and Optical Studies
Spectroscopic characterization of similar compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, has been conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding the molecular structure and properties, which are crucial for designing specific applications in various fields (H. Vural & M. Kara, 2017).
Functionalization and Synthesis Techniques
The compound is also a key intermediate in the functionalization and synthesis of various halopyridinecarboxylic acids. Different methods are utilized for the preparation of isomeric halopyridinecarboxylic acids, indicating its versatility in chemical synthesis (F. Cottet & M. Schlosser, 2004).
Application in Hyperbranched Polyelectrolytes
Another application involves its use in the synthesis of hyperbranched polyelectrolytes. Such polyelectrolytes have potential applications in various fields, including material science and biotechnology (Sophie Monmoton et al., 2008).
Medicinal Chemistry Applications
It is also a key intermediate in the synthesis of medicinal compounds. For instance, it is used in the preparation of rupatadine, highlighting its importance in medicinal chemistry (Jianyu Guo et al., 2015).
Molecular and Structural Studies
The compound and its derivatives have been studied for their molecular and crystal structures, aiding in the understanding of their physical and chemical properties, which is essential for designing specific applications (R. Kant et al., 2010).
Propriétés
IUPAC Name |
2-(bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALGCBMYXXOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



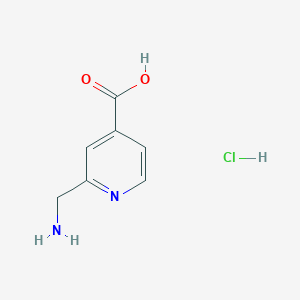
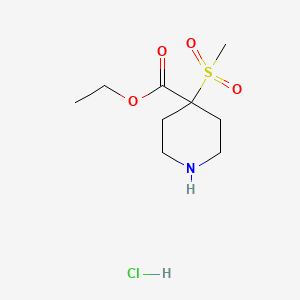
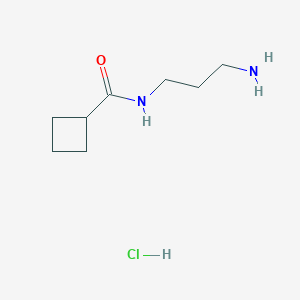
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)
![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)
![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)
